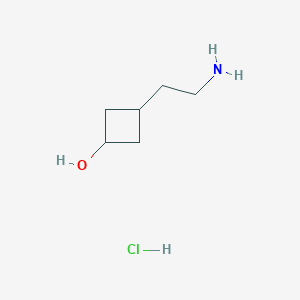
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl and a molecular weight of 151.64 g/mol . It is a hydrochloride salt form of 3-(2-aminoethyl)cyclobutan-1-ol, which is characterized by the presence of an aminoethyl group attached to a cyclobutanol ring. This compound is typically found in a powder form and is used in various scientific research applications.
Preparation Methods
The synthesis of 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with ethylenediamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research studies explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride can be compared with other similar compounds, such as:
3-(2-Aminoethyl)cyclopentanol hydrochloride: Similar structure but with a cyclopentanol ring.
3-(2-Aminoethyl)cyclohexanol hydrochloride: Similar structure but with a cyclohexanol ring.
2-(2-Aminoethyl)cyclobutan-1-ol hydrochloride: Similar structure but with the aminoethyl group attached to a different position on the cyclobutanol ring. The uniqueness of this compound lies in its specific ring structure and the position of the aminoethyl group, which can influence its reactivity and interactions.
Properties
IUPAC Name |
3-(2-aminoethyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKMKFLGNYCBBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
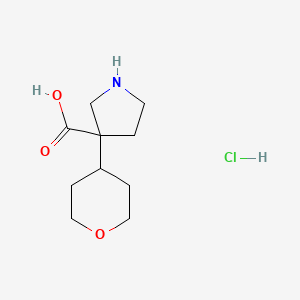
![(2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2693210.png)
![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693213.png)
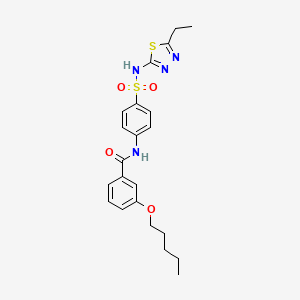
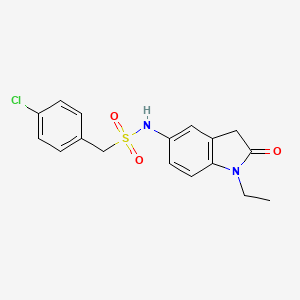
![(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2693218.png)
![3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2693219.png)
![(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2693222.png)
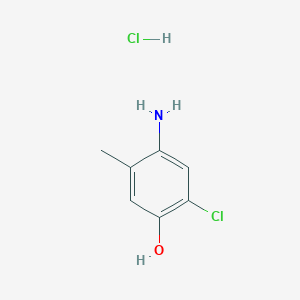
![6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2693225.png)
![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2693227.png)
![2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile](/img/structure/B2693228.png)
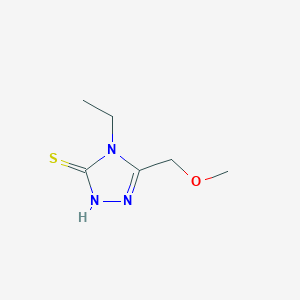
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)
